3-(Pyrrolidin-1-ylmethyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane
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Description
The compound "3-(Pyrrolidin-1-ylmethyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane" is not directly mentioned in the provided papers. However, the papers do discuss related heterocyclic compounds that share structural similarities, such as pyrrolopyridothiazepine derivatives, pyridinium 1,4-zwitterionic thiolates, and various substituted pyridinones. These compounds are of interest due to their potential biological activities, including calcium channel antagonism and anticancer properties .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from different precursors. For instance, the synthesis of pyrrolopyridothiazepine derivatives starts from bis(4H-pyrrolo-3-pyridyl)disulfide and α-bromo-(4-methoxy-phenyl)acetic acid ethyl ester . Another synthesis approach uses pyridinium 1,4-zwitterionic thiolates, which undergo 1,5-dipolar cycloaddition reactions with arynes to produce benzopyridothiazepines . These methods highlight the complexity and creativity required in the synthesis of such heterocyclic compounds.
Molecular Structure Analysis
The molecular structures of the compounds discussed in the papers are characterized using various spectroscopic techniques. For example, the structure of a thiourea derivative was elucidated using FT-IR, 1H-NMR, and mass spectrometry . Computational quantum chemical studies, such as Density Functional Theory (DFT), are also employed to predict the molecular properties and stability of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are quite diverse. The papers describe reactions such as dipolar cycloadditions, cascade cyclizations, and interactions with thiourea in isopropanol medium . These reactions are crucial for constructing the complex heterocyclic frameworks that are characteristic of these molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from both experimental and theoretical studies. For instance, the compound synthesized in paper has a stabilization relative energy of -740715 kcal/mol, a chemical potential of -3.37 eV, and a chemical hardness of -2.33 eV. The binding affinity to DNA and cytotoxicity against cancer cell lines are also evaluated, providing insights into the biological relevance of these molecules .
Scientific Research Applications
Pharmacological Potential
One of the significant applications of related pyrrole and thiophene derivatives is in pharmacology. For instance, compounds like PF-04455242, a κ-opioid receptor antagonist, show promise for the treatment of depression and addiction disorders. This compound, with a similar pyrrolidinyl and thiophenyl substitution, demonstrates antidepressant-like efficacy and the potential to attenuate the behavioral effects of stress in preclinical models (S. Grimwood et al., 2011).
Chemical Synthesis and Diversity
Related derivatives have been utilized in the synthesis of structurally diverse libraries of compounds, highlighting their utility in generating novel chemical entities. For example, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, has been used as a starting material in alkylation and ring closure reactions, showcasing the compound's versatility in organic synthesis to produce a wide array of chemical structures (G. Roman, 2013).
Materials Science
In the field of materials science, the electropolymerization of pyrrole derivatives, in the presence of electrolytes, has been studied for producing conducting polymers. These materials have applications in electronic devices due to their electroactive properties. The research on poly[1,4-bis(pyrrol-2-yl)phenylene tetraphenylborate] demonstrates the potential of pyrrole derivatives in creating highly electroactive polymers with low oxidation potentials, suitable for various electronic applications (F. Larmat et al., 1996).
Anticancer Research
Pyrrole and thiophene derivatives have also been explored for their anticancer properties. The synthesis and evaluation of 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones, which carry similar structural motifs, revealed moderate antitumor potential against specific cancer cell lines, suggesting the relevance of such compounds in developing new anticancer therapies (Sherif A F Rostom et al., 2011).
properties
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)-4-thiophen-2-ylsulfonyl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S3/c17-21(18,14-5-3-10-20-14)16-8-4-9-19-12-13(16)11-15-6-1-2-7-15/h3,5,10,13H,1-2,4,6-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBKZSIRFIPWDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CSCCCN2S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-ylmethyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane |
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